7-Hydroxymitragynine

Description

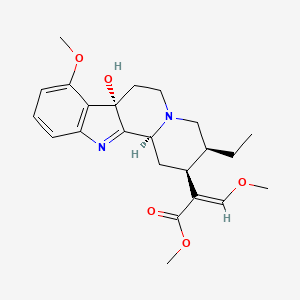

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENLSMHLCNXJT-CYXFISRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903988 | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174418-82-7 | |

| Record name | 7-Hydroxymitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYMITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxymitragynine: A Potent Metabolite Mediating the Opioid Effects of Mitragynine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-hydroxymitragynine (7-OH-MG), a pivotal active metabolite of mitragynine, the primary alkaloid in the plant Mitragyna speciosa (kratom). The document details the metabolic conversion, pharmacokinetic profile, and pharmacodynamic properties of this compound, with a focus on its interaction with opioid receptors. Detailed experimental protocols for key assays and structured quantitative data are presented to support research and development in this area.

Introduction

Mitragyna speciosa, commonly known as kratom, has a long history of traditional use in Southeast Asia for its stimulant and analgesic properties.[1] The primary psychoactive constituent, mitragynine, is extensively metabolized in the body. A critical metabolic step is the conversion of mitragynine to this compound, a minor alkaloid in the plant itself but a significantly more potent opioid agonist.[1][2][3] Evidence strongly suggests that this metabolite is a key mediator of the analgesic and opioid-like effects attributed to kratom consumption.[1][2]

This compound is classified as an "atypical opioid" because it acts as a G protein-biased partial agonist at the mu-opioid receptor (MOR).[1][4] This preferential activation of G protein signaling pathways over β-arrestin recruitment is a focal point of current research, as it may be linked to a wider therapeutic window with potentially reduced adverse effects like respiratory depression and constipation compared to classical opioids.[1][3] This guide synthesizes the current scientific understanding of this compound for professionals engaged in pharmacology and drug discovery.

Metabolism of Mitragynine to this compound

The biotransformation of mitragynine to its more active 7-hydroxy form is a crucial step for its primary pharmacological effects. This conversion occurs primarily in the liver.

Enzymatic Pathway

In both human and mouse liver preparations, the oxidation of mitragynine at the 7-position is mediated by the cytochrome P450 (CYP) enzyme system.[1][2]

-

Primary Enzyme: CYP3A4 is the principal isoform responsible for the formation of this compound.[4][5][6][7] Inhibition of CYP3A4 with agents like itraconazole has been shown to significantly decrease the formation of this compound in humans.[8]

-

Minor Contributions: Other CYP isoforms, including CYP2D6 and CYP2C9, may play a minor role in the overall metabolism of mitragynine.[4][6]

Besides this compound, mitragynine is also metabolized into other compounds, such as 9-O-demethylmitragynine and 16-carboxymitragynine, through the action of various CYP enzymes.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacokinetics and pharmacodynamics of mitragynine and this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by its rapid formation and subsequent elimination. Data from human studies after oral administration of encapsulated kratom leaf powder are presented below.

| Parameter | Mitragynine | This compound | Species | Study Conditions |

| Tmax (median) | 1.0–1.7 h | 1.3–2.0 h | Human | Multiple Doses[9] |

| Cmax | Dose Proportional | Dose Proportional | Human | Single & Multiple Doses[9][10] |

| T½ (mean) | 67.9 h | 24.7 h | Human | Multiple Doses[9] |

| AUC | Slightly more than dose proportional | Slightly more than dose proportional | Human | Single & Multiple Doses[9][10] |

| Metabolite Ratio (7-OH-MG/MG) | N/A | 0.15–0.21 | Human | Multiple Doses[9] |

Opioid Receptor Binding Affinity

This compound displays a significantly higher binding affinity for the mu-opioid receptor compared to its parent compound, mitragynine.

| Compound | Receptor | Kᵢ (nM) | Species/System |

| This compound | μ (mu) | 7.16 ± 0.94 | Human (HEK cells)[11] |

| 13.5 | Not Specified[12] | ||

| 37 ± 4 | Not Specified[12] | ||

| 77.9 (45.8–152) | Human[1][13] | ||

| δ (delta) | 91 ± 8 | Not Specified[12] | |

| 155 | Not Specified[12] | ||

| 243 (168–355) | Human[13] | ||

| κ (kappa) | 132 ± 7 | Not Specified[12] | |

| 123 | Not Specified[12] | ||

| 220 (162–302) | Human[13] | ||

| Mitragynine | μ (mu) | 161 ± 9.56 | Human (HEK cells)[11] |

| 339 | Human MOR[1][4] | ||

| 709 (298-15900) | Human[13] | ||

| δ (delta) | 6800 (2980–15,900) | Human[13] | |

| κ (kappa) | 1700 (1090–2710) | Human[13] |

Functional Activity at the Mu-Opioid Receptor

Functional assays confirm that this compound is not only a more potent but also a more efficacious partial agonist at the mu-opioid receptor than mitragynine.

| Compound | Assay | Parameter | Value | System |

| This compound | GTPγS | EC₅₀ | 34.5 nM | Human MOR[1][4] |

| Eₘₐₓ | 47% | Human MOR[1][4] | ||

| GTPγS | Eₘₐₓ | 41.3% | Human MOR[13][14] | |

| Mitragynine | GTPγS | EC₅₀ | 339 nM | Human MOR[1][4] |

| Eₘₐₓ | 34% | Human MOR[1][4] | ||

| GTPγS | Activity | Antagonist | Human MOR[13][14] |

Signaling Pathway at the Mu-Opioid Receptor

This compound is a G protein-biased agonist at the mu-opioid receptor (MOR).[1] Upon binding, it induces a conformational change in the receptor that preferentially activates intracellular heterotrimeric G proteins (Gαi/o) over the recruitment of β-arrestin 2.[1][15]

-

G Protein Pathway (Analgesia): The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit modulates ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This cascade results in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesia.[10][16]

-

β-Arrestin Pathway (Adverse Effects): Classical opioids like morphine strongly recruit β-arrestin, which leads to receptor desensitization, internalization, and the initiation of signaling cascades linked to adverse effects such as respiratory depression and constipation.[1][15] The reduced engagement of this pathway by this compound is hypothesized to contribute to its improved safety profile.[1][3]

Key Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

In Vitro Metabolism of Mitragynine

This protocol determines the formation of this compound from mitragynine using human liver sub-cellular fractions.

-

1. Materials:

-

Mitragynine (substrate)

-

Human Liver S9 fractions or Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Incubator/water bath (37°C)

-

-

2. Protocol:

-

Prepare an incubation mixture in phosphate buffer containing the liver fraction (e.g., 0.25 mg/mL protein) and the NADPH regenerating system.[17]

-

Pre-warm the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding mitragynine (e.g., 1-50 µM).

-

Incubate at 37°C for a specified time (e.g., 20-60 minutes), ensuring linearity of the reaction.[17]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

-

-

3. Data Analysis:

-

Quantify the formation of this compound against a standard curve.

-

Determine kinetic parameters (Km and Vmax) by incubating with a range of mitragynine concentrations and fitting the data to the Michaelis-Menten equation.[17]

-

Mu-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of test compounds by measuring their ability to displace a selective radiolabeled ligand from the mu-opioid receptor.

-

1. Materials:

-

Cell membranes expressing human mu-opioid receptors (e.g., from CHO or HEK cells).[18]

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[1][18]

-

Test compound (this compound) and reference compounds.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM) or unlabeled DAMGO.[18]

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

-

-

2. Protocol:

-

In a 96-well plate, combine the cell membrane preparation (160 µg protein), [³H]DAMGO (e.g., 20 nM), and varying concentrations of the test compound in assay buffer.[18]

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add naloxone.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 35 minutes).[18]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.

-

1. Materials:

-

Cell membranes expressing the mu-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate, typically 1-10 µM).[19]

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Test agonist (this compound) and reference agonists (e.g., DAMGO).

-

Unlabeled GTPγS (for non-specific binding).

-

-

2. Protocol:

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test agonist in assay buffer.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through a filter plate.

-

Wash the filters and measure the bound radioactivity using a scintillation counter.

-

-

3. Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.[13]

-

Conclusion

This compound is a pharmacologically significant metabolite of mitragynine, exhibiting substantially greater potency as a partial agonist at the mu-opioid receptor. Its formation, primarily via CYP3A4-mediated hepatic metabolism, is a critical determinant of the analgesic and opioid-like effects of kratom. The characterization of this compound as a G protein-biased agonist provides a modern framework for understanding its therapeutic potential and safety profile. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into this complex and promising molecule.

References

- 1. Pharmacological Comparison of Mitragynine and this compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Pharmacological Comparison of Mitragynine and this compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats | Semantic Scholar [semanticscholar.org]

- 6. Tail flick test - Wikipedia [en.wikipedia.org]

- 7. Tail-flick test [protocols.io]

- 8. Evaluation of the rewarding effects of mitragynine and this compound in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diacomp.org [diacomp.org]

- 10. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pharmacological Comparison of Mitragynine and this compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Mitragynine and this compound Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]

- 18. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 7-Hydroxymitragynine: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathway of a Key Kratom Alkaloid

This technical guide provides a comprehensive overview of the biosynthesis of 7-hydroxymitragynine, a potent psychoactive alkaloid found in the plant Mitragyna speciosa (kratom). While present in minute quantities in the plant material itself, this compound is primarily formed as an active metabolite of mitragynine, the most abundant alkaloid in kratom. This document details the enzymatic conversion process, presents quantitative data from key studies, and provides methodologies for the experimental protocols used to elucidate this critical metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals working with kratom alkaloids.

Introduction: The Significance of this compound

This compound is a terpenoid indole alkaloid that has garnered significant scientific interest due to its potent activity at opioid receptors.[1] It is considered a key mediator of the analgesic effects of kratom.[2][3] Notably, this compound exhibits a significantly higher binding affinity for μ-opioid receptors compared to its precursor, mitragynine.[1] While mitragynine is the most plentiful alkaloid in kratom leaves, constituting up to 66% of the total alkaloid content in some varieties, this compound is typically present at less than 2%.[1] The primary source of this compound in consumers of kratom products is the hepatic metabolism of mitragynine.[1][2]

The Metabolic Pathway: From Mitragynine to this compound

The biosynthesis of this compound is predominantly a metabolic process occurring in the liver following the ingestion of mitragynine. The conversion is an oxidation reaction catalyzed by cytochrome P450 (CYP) enzymes.

Key Enzymes Involved

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the oxidation of mitragynine to this compound.[2][4][5] To a lesser extent, CYP2D6 also contributes to this metabolic conversion.[6]

dot

Caption: Metabolic pathway of mitragynine to this compound.

In-Planta Considerations

While the hepatic metabolic pathway is the most significant source of this compound, trace amounts are found in the kratom plant. The concentration of this compound in dried leaf material can be influenced by post-harvest handling and processing, suggesting that its formation may be, in part, an artifact of drying and oxidation.[6] However, a specific enzymatic pathway for the direct biosynthesis of this compound within the Mitragyna speciosa plant has not been fully elucidated.

Quantitative Data from Key Studies

The following tables summarize quantitative data from pivotal studies that have investigated the metabolic conversion of mitragynine to this compound.

Table 1: In Vitro Metabolism of Mitragynine by Human CYP Isoforms

| CYP Isoform | Mitragynine Remaining (at 60 min) | Formation of this compound | Reference |

| CYP3A4 | 2% | Robust | [2] |

| CYP2D6 | 82% | Little conversion | [2] |

| CYP2C9 | 99% | Little conversion | [2] |

| CYP2C19 | 77% | Little conversion | [2] |

| CYP1A2 | 96% | Little conversion | [2] |

Table 2: In Vivo Concentrations of Mitragynine and this compound in Mice (10 mg/kg, s.c. administration)

| Analyte | Plasma Concentration (ng/mL) at 15 min | Brain Concentration (ng/g) at 15 min | Plasma Concentration (ng/mL) at 60 min | Brain Concentration (ng/g) at 60 min | Reference |

| Mitragynine | ~150 | ~1000 | ~50 | ~500 | [2] |

| This compound | ~5 | ~10 | ~2 | ~5 | [2] |

Experimental Protocols

This section details the methodologies employed in key experiments to identify and quantify the biosynthesis of this compound.

In Vitro Metabolism with Recombinant CYP Enzymes

Objective: To identify the specific human cytochrome P450 isoforms responsible for the metabolism of mitragynine.

Methodology based on Kruegel et al. (2019) and Basiliere et al. (2020):

-

Incubation Mixture: A typical incubation mixture contains recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2), mitragynine (as the substrate), and an NADPH-generating system in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated at various time points by the addition of a quenching solvent, such as acetonitrile.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining mitragynine and the formation of this compound.

-

Inhibitor Studies: To confirm the role of specific CYPs, selective chemical inhibitors (e.g., ketoconazole for CYP3A4) are included in the incubation mixture.[2]

dot

References

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. This compound Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP450-Mediated Metabolism of Mitragynine and Investigation of Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From kratom to this compound: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]

The Atypical Opioid Agonism of 7-Hydroxymitragynine at Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymitragynine (7-OH-MG), an active metabolite of mitragynine, the primary alkaloid in Mitragyna speciosa (kratom), is a potent partial agonist at the mu-opioid receptor (MOR).[1][2] Its mechanism of action is of significant interest due to its potential for analgesic effects with a potentially wider therapeutic window compared to classical opioids. This document provides a detailed technical overview of the binding, signaling, and functional profile of this compound at the mu-opioid receptor, supported by quantitative data, experimental methodologies, and signaling pathway diagrams. Notably, 7-OH-MG exhibits a pronounced G protein bias, preferentially activating the G protein signaling cascade over the β-arrestin pathway, a characteristic that may be linked to a reduced side-effect profile.[2][3][4]

Quantitative Pharmacological Parameters

The interaction of this compound with opioid receptors has been characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative view of its binding affinity and functional efficacy at the mu-opioid receptor.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

| Receptor Subtype | Reported Ki (nM) | Species | Reference(s) |

| Mu (μ) | 13.5 | Not Specified | [5] |

| 16 (± 1) | Not Specified | [5] | |

| 17 | Human | [2] | |

| 37 (± 4) | Not Specified | [5] | |

| 77.9 (45.8–152) | Human | [1] | |

| 78 | Human | [6] | |

| Delta (δ) | 91 (± 8) | Not Specified | [5] |

| 137 (± 21) | Not Specified | [5] | |

| 155 | Not Specified | [5] | |

| 243 (168–355) | Human | [1] | |

| Kappa (κ) | 123 | Not Specified | [5] |

| 132 (± 7) | Not Specified | [5] | |

| 133 (± 37) | Not Specified | [5] | |

| 220 (162–302) | Human | [1] |

Table 2: Functional Efficacy (EC50 and Emax) of this compound at the Mu-Opioid Receptor

| Assay | Parameter | Reported Value | Species | Reference(s) |

| [³⁵S]GTPγS Binding | EC₅₀ | 34.5 nM | Human | [2][7] |

| Eₘₐₓ | 41.3% | Rat | [1][8] | |

| Eₘₐₓ | 45% | Human | [6] | |

| Eₘₐₓ | 47% | Human | [2][7] | |

| β-arrestin Recruitment | - | Minimal recruitment observed | Human | [2][4] |

Mechanism of Action: G Protein-Biased Agonism

This compound is characterized as a G protein-biased agonist at the mu-opioid receptor.[2][4] Upon binding, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades that are primarily responsible for the analgesic effects of opioids.[9]

A key feature of 7-OH-MG's mechanism is its significantly reduced ability to recruit β-arrestin-2.[4][10] The β-arrestin pathway is implicated in receptor desensitization, internalization, and the manifestation of several adverse effects associated with classical opioids, such as respiratory depression and constipation.[9][10] The preferential activation of the G protein pathway over the β-arrestin pathway by 7-OH-MG is a central element of its "atypical" opioid profile and a focal point of research for developing safer analgesics.[2][11]

Caption: Signaling pathway of this compound at the mu-opioid receptor.

Detailed Experimental Protocols

The characterization of this compound's activity at the mu-opioid receptor relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human mu-opioid receptor.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitor constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor (GPCR) like the mu-opioid receptor.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the mu-opioid receptor are used.

-

Incubation: The membranes are incubated in an assay buffer containing [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the agonist (this compound).

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable [³⁵S]GTPγS results in its stable binding to the activated G protein.

-

Separation and Quantification: The reaction is terminated, and the [³⁵S]GTPγS-bound G proteins are separated from the unbound nucleotide, typically by filtration. The radioactivity is then quantified.

-

Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. From this curve, the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) are determined.[12]

cAMP Accumulation Assays

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Workflow for a cAMP accumulation assay for Gi-coupled receptors.

Methodology:

-

Cell Culture: Whole cells expressing the mu-opioid receptor are cultured.

-

Stimulation: The cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin, which directly activates adenylyl cyclase.[13][14]

-

Agonist Treatment: The cells are then treated with varying concentrations of the Gi-coupled receptor agonist (this compound). Activation of the mu-opioid receptor will inhibit adenylyl cyclase, leading to a decrease in the forskolin-stimulated cAMP levels.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).[13][15][16]

-

Data Analysis: A dose-response curve is constructed, showing the inhibition of cAMP production as a function of agonist concentration. The IC₅₀ value, representing the concentration of the agonist that causes 50% of its maximal inhibitory effect, is determined.

Conclusion

This compound demonstrates a distinct mechanism of action at the mu-opioid receptor, characterized by potent partial agonism and a strong bias towards G protein signaling over β-arrestin recruitment. This pharmacological profile, supported by the quantitative data and experimental evidence presented, distinguishes it from classical opioids. The detailed methodologies provided herein serve as a guide for the continued investigation of this compound and other biased agonists. A thorough understanding of its molecular interactions and signaling pathways is crucial for the rational design and development of novel analgesics with improved safety profiles. Further research into the in vivo consequences of this biased agonism is warranted to fully elucidate its therapeutic potential.

References

- 1. Pharmacological Comparison of Mitragynine and this compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kratomalks.org [kratomalks.org]

- 3. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 4. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Mitragynine and this compound Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

The Structure-Activity Relationship of 7-Hydroxymitragynine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxymitragynine, a minor alkaloid found in the leaves of the kratom plant (Mitragyna speciosa), has garnered significant attention in the field of opioid research. It is also a major active metabolite of mitragynine, the most abundant alkaloid in kratom.[1] Possessing a unique pharmacological profile, this compound is a potent partial agonist at the μ-opioid receptor (MOR) and is reported to be more potent than morphine in some preclinical models.[2][3] Notably, it exhibits a G protein-biased signaling profile, preferentially activating G protein-mediated pathways over β-arrestin recruitment.[4][5] This characteristic is of high interest as it may be associated with a reduced side effect profile, including less respiratory depression and constipation, compared to classical opioids.[6] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the development of novel analgesics.

Core Structure and Pharmacophore

The core structure of this compound is a complex indole alkaloid. Key structural features contributing to its opioid receptor activity include the indole nucleus, the C7 hydroxyl group, the methoxy group at C9, and the methoxycarbonyl group at C16. Modifications at these and other positions have been explored to elucidate the SAR and to develop analogs with improved pharmacological properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional activities of this compound and selected analogs at the μ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR).

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Analogs

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference(s) |

| This compound | 13.5 - 77.9 | 123 - 220 | 137 - 243 | [7][8][9] |

| Mitragynine | 238 - 709 | ~1700 | ~6700 | [8][9] |

| 11-Fluoro-7-hydroxymitragynine | - | - | - | [10] |

| Morphine | 1.50 ± 0.04 | - | - | [8] |

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of this compound and Analogs at the μ-Opioid Receptor

| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference(s) |

| This compound | G Protein Activation (GTPγS) | 34.5 | 47 | [1][11] |

| β-Arrestin 2 Recruitment | Minimal | Minimal | [11] | |

| Mitragynine | G Protein Activation (GTPγS) | 339 | 34 | [1][11] |

| β-Arrestin 2 Recruitment | Minimal | Minimal | [11] | |

| 11-Fluoro-7-hydroxymitragynine | cAMP Inhibition | - | Lower than 7-OH | [10] |

| DAMGO | cAMP Inhibition | 1-10 | 100 (Full Agonist) | [12] |

Key Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have revealed several key insights into its SAR:

-

C7-Hydroxyl Group: The hydroxyl group at the C7 position is crucial for high-affinity binding to the μ-opioid receptor and potent agonist activity. Its removal or substitution with other groups, such as methoxy or ethoxy, leads to a significant reduction in potency.[2]

-

C9-Methoxy Group: The methoxy group at the C9 position on the indole ring also appears to be important for opioid agonistic activity. Removal of this group in the related compound mitragynine results in a loss of opioid activity.[2]

-

Indole Ring (C11 Position): Functionalization of the C11 position of the indole nucleus has been shown to be a key locus for fine-tuning opioid receptor signaling efficacy. For instance, the introduction of a fluorine substituent at this position in this compound results in a compound with even lower efficacy than the parent compound, which is a desirable trait for developing safer opioid analgesics.[10]

-

Stereochemistry: The stereochemistry of the molecule is critical for its activity.

Signaling Pathways and G Protein Bias

This compound is a G protein-biased agonist at the μ-opioid receptor. This means it preferentially activates the G protein signaling cascade, which is associated with analgesia, while having minimal recruitment of β-arrestin 2. The β-arrestin 2 pathway is implicated in some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[4][5]

Caption: G Protein-biased signaling of this compound at the μ-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of the pharmacological properties of this compound and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Caption: Workflow for a typical radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the opioid receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[13]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR) and a range of concentrations of the test compound.[13]

-

Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[13]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.[13]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13]

cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of Gαi/o-coupled receptors like the MOR.

Protocol:

-

Cell Culture: Culture cells stably expressing the μ-opioid receptor (e.g., HEK293 or CHO cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a specified period.

-

Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.[12]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).[12]

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.[12]

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Radioligand-binding studies [bio-protocol.org]

- 9. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

The In Vivo Transformation of Mitragynine to 7-Hydroxymitragynine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine, the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (commonly known as kratom), has garnered significant interest for its potential therapeutic applications, including pain management and opioid withdrawal treatment.[1][2][3] While mitragynine itself exhibits pharmacological activity, its in vivo metabolism to 7-hydroxymitragynine, a more potent µ-opioid receptor agonist, is a critical factor in understanding its overall effects.[1][4][5][6] This technical guide provides a comprehensive overview of the in vivo formation of this compound from mitragynine, focusing on the metabolic pathways, experimental methodologies for its investigation, and key quantitative data.

Metabolic Pathway: The Role of Cytochrome P450

The conversion of mitragynine to this compound is primarily a Phase I metabolic reaction mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2][3] Extensive research has identified CYP3A4 as the predominant enzyme responsible for this transformation in humans.[2][3][7][8][9] Minor contributions from other CYP isoforms, such as CYP2D6 and CYP2C9, have also been suggested.[2][3] This metabolic process introduces a hydroxyl group at the 7-position of the mitragynine molecule, significantly enhancing its affinity and efficacy at the µ-opioid receptor.[1][4][5]

dot

Caption: Metabolic pathway of mitragynine.

Quantitative Pharmacokinetic Data

The pharmacokinetics of mitragynine and its conversion to this compound have been investigated in both preclinical animal models and human clinical studies. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Mitragynine and this compound in Humans (Single Dose)

| Parameter | Mitragynine | This compound | Study Population | Dosing | Reference |

| Tmax (h) | 1.0 - 1.3 (median) | 1.2 - 1.8 (median) | Healthy Volunteers | 500-4000 mg dried kratom leaf powder (6.65–53.2 mg mitragynine) | [10][11] |

| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | Healthy Volunteers | 500-4000 mg dried kratom leaf powder (6.65–53.2 mg mitragynine) | [10][11] |

| T1/2 (h) | 43.4 (mean, highest) | 4.7 (mean) | Healthy Volunteers | 500-4000 mg dried kratom leaf powder (6.65–53.2 mg mitragynine) | [10][11] |

| Cmax (ng/mL) | 159.12 ± 8.68 (median) | 12.81 ± 3.39 (median) | Healthy Volunteers | Single oral dose of kratom tea | [12] |

| Tmax (h) | 0.84 (median) | 1.77 (median) | Healthy Volunteers | Single oral dose of kratom tea | [12] |

| T1/2 (h) | 8.74 | ~2.5 | Healthy Volunteers | Single oral dose of kratom tea | [12] |

Table 2: Pharmacokinetic Parameters of Mitragynine and this compound in Humans (Multiple Doses)

| Parameter | Mitragynine | This compound | Study Population | Dosing | Reference |

| Tmax (h) | 1.0 - 1.7 (median) | 1.3 - 2.0 (median) | Healthy Volunteers | 15 daily doses of 500-4000 mg dried kratom leaf powder | [10][11] |

| T1/2 (h) | 67.9 (mean, highest) | 24.7 (mean) | Healthy Volunteers | 15 daily doses of 500-4000 mg dried kratom leaf powder | [10][11] |

| Steady State | 8-9 days | Within 7 days | Healthy Volunteers | 15 daily doses of 500-4000 mg dried kratom leaf powder | [10][11] |

Table 3: Pharmacokinetic Parameters of Mitragynine and this compound in Rodents

| Parameter | Mitragynine | This compound | Species | Dosing | Reference |

| Tmax (h) | - | 0.3 ± 0.1 | Male Sprague-Dawley Rats | 5 mg/kg (oral) | [13] |

| Cmax (ng/mL) | - | 28.5 ± 5.0 | Male Sprague-Dawley Rats | 5 mg/kg (oral) | [13] |

| Oral Bioavailability | - | 2.7 ± 0.3% | Male Sprague-Dawley Rats | 5 mg/kg (oral) | [13] |

| T1/2 (min) (in vitro) | 36.4 ± 0.6 (male) 115.7 ± 5.8 (female) | - | Rat Liver Microsomes | - | [10] |

| Intrinsic Clearance (L/h/kg) (in vitro) | 2.1 ± 0.0 (male) 0.6 ± 0.0 (female) | - | Rat Liver Microsomes | - | [10] |

Experimental Protocols

The following sections detail standardized protocols for investigating the in vivo formation of this compound from mitragynine.

In Vitro Metabolism of Mitragynine using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic conversion of mitragynine to this compound in a controlled in vitro environment.

Materials:

-

Mitragynine

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

This compound standard

-

Internal standard (e.g., mitragynine-d3)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Add mitragynine (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube or autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

In Vivo Pharmacokinetic Study of Mitragynine in a Rodent Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of mitragynine and the formation of this compound in rodents.

Materials:

-

Mitragynine (in a suitable vehicle for administration, e.g., saline with a small amount of Tween 80)

-

Sprague-Dawley rats (or other appropriate rodent strain)

-

Oral gavage needles or equipment for intravenous administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single dose of mitragynine to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Blood is typically collected from the tail vein or via cardiac puncture for terminal samples.

-

Plasma Preparation: Immediately process the blood samples by centrifuging at approximately 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation for Analysis: Thaw plasma samples and prepare them for LC-MS/MS analysis. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

LC-MS/MS Analysis: Quantify the concentrations of mitragynine and this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) for both mitragynine and this compound.

Quantification of Mitragynine and this compound in Biological Samples using LC-MS/MS

This is a general protocol for the sensitive and specific quantification of mitragynine and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to achieve separation of the analytes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mitragynine: Precursor ion > Product ion (e.g., m/z 399.2 > 174.1)

-

This compound: Precursor ion > Product ion (e.g., m/z 415.2 > 190.1)

-

Internal Standard (e.g., mitragynine-d3): Precursor ion > Product ion

-

Procedure:

-

Sample Preparation: Prepare samples as described in the in vitro or in vivo protocols (protein precipitation).

-

Standard Curve and Quality Controls: Prepare a standard curve by spiking known concentrations of mitragynine and this compound into a blank matrix (e.g., plasma or microsomal buffer). Prepare quality control (QC) samples at low, medium, and high concentrations.

-

LC-MS/MS Analysis: Inject the prepared standards, QCs, and unknown samples onto the LC-MS/MS system.

-

Data Analysis: Integrate the peak areas for the analytes and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentrations of mitragynine and this compound in the unknown samples.

Experimental Workflow and Logical Relationships

The investigation of the in vivo formation of this compound from mitragynine typically follows a structured workflow, starting from in vitro characterization to in vivo validation.

dot

Caption: Experimental workflow for studying mitragynine metabolism.

Conclusion

The in vivo conversion of mitragynine to this compound is a pivotal step in the pharmacology of kratom's primary alkaloid. This metabolic transformation, predominantly carried out by CYP3A4, yields a significantly more potent µ-opioid receptor agonist, which is believed to be a key mediator of mitragynine's analgesic effects.[1][4][5] A thorough understanding of this metabolic pathway and the ability to accurately quantify both parent compound and metabolite are essential for the continued research and development of mitragynine-based therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists in this field. Further investigation into inter-individual variability in CYP3A4 activity and its impact on the clinical effects of mitragynine is a critical area for future research.

References

- 1. Pharmacokinetic and Pharmacodynamic Consequences of Cytochrome P450 3A Inhibition on Mitragynine Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethanaturals.com [ethanaturals.com]

- 3. Frontiers | Pharmacokinetic modeling of single dose Kratom (mitragynine) in rats [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. ccorc.mmjoutcomes.org [ccorc.mmjoutcomes.org]

- 6. An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kratomspot.com [kratomspot.com]

- 8. lcms.cz [lcms.cz]

- 9. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Preliminary Technical Guide to the Analgesic Effects of 7-Hydroxymitragynine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymitragynine (7-HMG) is a potent, orally active alkaloid and the primary active metabolite of mitragynine, the most abundant alkaloid in the plant Mitragyna speciosa (kratom).[1][2][3] Emerging as a compound of significant interest in pain research, 7-HMG demonstrates potent analgesic properties primarily through its action at the µ-opioid receptor (MOR). Notably, it functions as a G protein-biased agonist, a mechanism hypothesized to separate analgesic effects from the adverse effects commonly associated with traditional opioids, such as respiratory depression.[1][4][5] This technical guide provides a preliminary overview of the core pharmacology of 7-HMG, focusing on its analgesic effects, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data from key preclinical studies are summarized to provide a comparative perspective on its potency and efficacy.

Mechanism of Action: A Biased Agonist at the µ-Opioid Receptor

The primary mechanism underlying the analgesic effects of this compound is its activity as a partial agonist at the µ-opioid receptor (MOR).[1][5][6] Unlike classical opioids such as morphine, 7-HMG exhibits functional selectivity, or "biased agonism." It preferentially activates the G protein signaling cascade over the β-arrestin pathway.[1][4][5] The G protein pathway is associated with analgesia, while the recruitment of β-arrestin is linked to adverse effects like respiratory depression and constipation.[1][7][8] This biased signaling profile suggests that 7-HMG could offer a wider therapeutic window than conventional opioids.[1]

In addition to its primary action at the MOR, 7-HMG also acts as a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[5][6][7]

Signaling Pathway

The binding of 7-HMG to the µ-opioid receptor initiates a G protein-mediated signaling cascade, leading to a reduction in neuronal excitability and neurotransmitter release, which ultimately produces analgesia.

Pharmacokinetics and Metabolism

7-HMG is primarily formed in the liver through the metabolism of mitragynine, a process mediated mainly by cytochrome P450 3A isoforms (CYP3A4).[1][2][3] The conversion of mitragynine to its more potent 7-hydroxy metabolite is crucial for its analgesic activity, particularly after oral administration.[1][2]

| Parameter | Single Dose (Human) | Multiple Doses (Human) | Reference |

| Tmax (Median) | 1.2 - 1.8 h | 1.3 - 2.0 h | [7][9] |

| T1/2 (Mean, Highest) | 4.7 h | 24.7 h | [7][9] |

Table 1: Key Pharmacokinetic Parameters of this compound in Humans after Oral Administration of Kratom Leaf Powder.

Preclinical In Vivo Analgesic Efficacy

The analgesic properties of 7-HMG have been extensively evaluated in rodent models using standardized nociceptive assays, such as the tail-flick and hot-plate tests. These studies consistently demonstrate that 7-HMG is a highly potent analgesic, significantly more so than its parent compound, mitragynine, and in some assays, more potent than morphine.[1][3][10] The analgesic effects are mediated by the µ-opioid receptor, as they are attenuated by the opioid antagonist naloxone and absent in MOR knockout mice.[1][2][11]

| Compound | Assay | Route | ED₅₀ (mg/kg) | Potency vs. Morphine | Reference |

| This compound | Tail-Flick (mice) | s.c. | 0.57 (0.19-1.7) | ~10-15x more potent | [1][2] |

| This compound | Hot-Plate (mice) | p.o. | 2.23 (1.38-3.60) | ~4.7x more potent | [10] |

| Mitragynine | Tail-Flick (mice) | p.o. | 2.05 (1.24-3.38) | - | [1][2] |

| Mitragynine | Tail-Flick (mice) | s.c. | 106 (57.4-195) | - | [1][2] |

| Morphine | Hot-Plate (mice) | p.o. | ~10.5 | - | [10] |

Table 2: Comparative Analgesic Potency (ED₅₀) of this compound and Related Compounds in Rodent Models. Values in parentheses represent 95% confidence intervals.

Experimental Protocols

Tail-Flick Test

The tail-flick test is a standard method for assessing spinal-mediated analgesia.[12]

-

Acclimation: Mice are habituated to the testing environment and handling to minimize stress-induced analgesia.

-

Baseline Latency: The mouse's tail is exposed to a radiant heat source, and the time taken for the mouse to "flick" its tail away is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Compound Administration: 7-HMG or a vehicle control is administered via the desired route (e.g., subcutaneous, oral).

-

Post-treatment Latency: At specific time points after administration (e.g., 15, 30, 60 minutes), the tail-flick latency is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[1] Dose-response curves are generated to determine the ED₅₀ value.

Hot-Plate Test

The hot-plate test measures a more complex, supraspinally-mediated analgesic response.[12][13][14]

-

Acclimation: Animals are placed on the hot plate apparatus (at a non-noxious temperature) to acclimate to the environment.

-

Baseline Latency: The animal is placed on the surface of the hot plate, which is maintained at a constant noxious temperature (e.g., 52-55°C). The latency to a pain response (e.g., licking a hind paw, jumping) is recorded.[13] A cut-off time is used to prevent injury.

-

Compound Administration: The test compound or vehicle is administered.

-

Post-treatment Latency: The response latency is measured at predetermined intervals following drug administration.

-

Data Analysis: Similar to the tail-flick test, data are analyzed to determine the %MPE and ED₅₀ values.

Experimental Workflow Diagram

In Vitro Receptor Binding and Functional Activity

In vitro assays are crucial for characterizing the interaction of 7-HMG with opioid receptors. Radioligand binding assays determine the affinity (Ki) of the compound for the receptor, while functional assays like GTPγS binding or BRET/FRET-based systems measure its efficacy (EC₅₀ and Emax) in activating signaling pathways.

| Parameter | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |

| Binding Affinity (Ki, nM) | 7.16 - 77.9 | 132 - 220 | 91 - 243 | [4][6][15][16] |

| Functional Activity (EC₅₀, nM) | 34.5 | Antagonist | Antagonist | [1][17] |

| Maximal Efficacy (Emax, %) | 41.3 - 47% | - | - | [1][15][17] |

Table 3: In Vitro Receptor Binding Affinity and Functional Efficacy of this compound. Values represent a range from multiple studies.

Radioligand Binding Assay Protocol

-

Preparation: Cell membranes expressing the target opioid receptor subtype (e.g., from HEK293 cells) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and various concentrations of the unlabeled test compound (7-HMG).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to calculate the IC₅₀ (concentration of 7-HMG that inhibits 50% of radioligand binding), from which the Ki (inhibitor constant) is derived using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay Protocol

-

Preparation: Cell membranes expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (7-HMG).

-

Activation: Agonist binding activates the G protein, which then binds [³⁵S]GTPγS.

-

Separation & Quantification: The reaction is stopped, and the amount of bound [³⁵S]GTPγS is quantified via filtration and scintillation counting.

-

Analysis: Concentration-response curves are generated to determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect) for G protein activation.[15]

Conclusion

Preliminary research strongly indicates that this compound is a potent analgesic compound whose effects are mediated primarily through G protein-biased agonism at the µ-opioid receptor. Its high potency, particularly via the oral route after metabolism from mitragynine, and its unique signaling profile make it a compelling lead compound for the development of novel analgesics. The atypical opioid characteristics of 7-HMG may offer a pathway to safer pain management therapies with a reduced burden of the adverse effects that limit the utility of classical opioids. Further research is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.

References

- 1. This compound Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Guide to this compound: Kratomâs Powerful Minor Alkaloid [acslab.com]

- 4. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Human Mitragynine and this compound Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Lack of Contribution of this compound to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Mitragynine and this compound Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. naturetrust.org [naturetrust.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacological Comparison of Mitragynine and this compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kratomalks.org [kratomalks.org]

The Crucial Role of 7-Hydroxymitragynine in the Psychoactivity of Kratom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kratom (Mitragyna speciosa), a tree native to Southeast Asia, has garnered significant attention for its complex pharmacological profile, exhibiting both stimulant and opioid-like effects. While mitragynine is the most abundant alkaloid in kratom leaves, its metabolite, 7-hydroxymitragynine, plays a disproportionately crucial role in the plant's psychoactivity. This technical guide provides an in-depth analysis of this compound's pharmacology, focusing on its potent and biased agonism at the μ-opioid receptor. We will explore its formation, receptor interaction, and the downstream signaling pathways that contribute to its analgesic and euphoric effects. This document synthesizes quantitative data from various studies into structured tables and provides detailed experimental methodologies for key assays, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The psychoactive effects of kratom are attributed to its unique alkaloid composition. Mitragynine can constitute up to 66% of the total alkaloid content in the leaves of the Thai variety of the plant, while this compound is a minor constituent, often found at levels below 2%.[1] Despite its low abundance in the plant material, this compound is a significantly more potent μ-opioid receptor agonist than its precursor, mitragynine.[2] A pivotal aspect of kratom's pharmacology is the in vivo metabolic conversion of mitragynine to this compound, a process that profoundly influences the overall psychoactive and analgesic effects experienced by the user.

Biotransformation of Mitragynine to this compound

The conversion of mitragynine to this compound is a critical step in potentiating the opioid-like effects of kratom. This biotransformation is primarily mediated by cytochrome P450 enzymes in the liver.

Enzymatic Conversion:

-

Primary Enzyme: Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the oxidation of mitragynine to this compound.[3]

-

Minor Contributions: Other CYP isoforms, such as CYP2D6 and CYP2C9, may play a minor role in this metabolic pathway.[3]

This metabolic process highlights the importance of hepatic function in determining the potency and effects of ingested kratom. Individual variations in CYP3A4 activity can lead to significant differences in the plasma concentrations of this compound, thereby influencing the user's response.

Molecular Pharmacology of this compound at Opioid Receptors

This compound's primary mechanism of action is its interaction with the μ-opioid receptor (MOR), which is the same receptor targeted by classical opioids like morphine and fentanyl.

Receptor Binding Affinity

This compound exhibits a significantly higher binding affinity for the μ-opioid receptor compared to mitragynine. This higher affinity is a key determinant of its enhanced potency.

Functional Activity and G-Protein Biased Agonism

Beyond simple binding, the functional activity of this compound at the MOR is of particular interest. It acts as a partial agonist, meaning it activates the receptor but does not produce a maximal response, even at high concentrations.

A crucial aspect of this compound's pharmacology is its G-protein biased agonism .[2] Upon activation by an agonist, the μ-opioid receptor can initiate signaling through two main pathways:

-

G-protein Pathway: This pathway, primarily involving the Gαi/o subunit, is largely responsible for the desired analgesic effects. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability.[4]

-

β-arrestin Pathway: Recruitment of β-arrestin to the receptor is associated with receptor desensitization, internalization, and the initiation of signaling cascades that are often linked to the adverse effects of opioids, such as respiratory depression and the development of tolerance.[4]

This compound preferentially activates the G-protein signaling pathway while only weakly engaging the β-arrestin pathway.[2] This "biased" signaling profile is a key area of research, as it suggests the potential for developing analgesics with a wider therapeutic window and a reduced side-effect profile compared to conventional opioids.

Contribution to Psychoactive Effects

The combination of high potency at the μ-opioid receptor and G-protein biased agonism underpins the significant contribution of this compound to the psychoactive effects of kratom.

-

Analgesia: The potent activation of the G-protein pathway at the MOR is directly responsible for the analgesic properties of this compound.

-

Euphoria and Reward: Activation of the MOR in the brain's reward circuitry contributes to the euphoric and mood-enhancing effects reported by kratom users.

-

Sedation: At higher doses, the opioid-like effects of this compound can lead to sedation.

The relatively low incidence of severe respiratory depression with traditional kratom use, compared to classical opioids, may be partially explained by the G-protein bias of this compound, which limits the recruitment of β-arrestin.[5]

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| This compound | 37 ± 4[6] | 91 ± 8[6] | 132 ± 7[6] |

| 13.5[7] | 155[7] | 123[7] | |

| Mitragynine | 230 ± 47[7] | >10,000 | >10,000 |

| 709[7] | 6800[7] | 1700[7] | |

| Morphine | 4.6 ± 1.8 | - | - |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at the μ-Opioid Receptor

| Compound | Potency (EC50, nM) | Efficacy (Emax, % vs DAMGO) |

| This compound | 34.5[2] | 47[2] |

| - | 41.3[7] | |

| Mitragynine | 339[2] | 34[2] |

| - | Antagonist activity observed[7] |

DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) is a full agonist at the μ-opioid receptor and is used as a reference.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Cmax (ng/mL) | 28.5 ± 5.0 (Oral, 5 mg/kg) |

| Tmax (h) | 0.3 ± 0.1 (Oral, 5 mg/kg) |

| Oral Bioavailability (%) | 2.7 ± 0.3 |

| Volume of Distribution (L/kg) | 2.7 ± 0.4 (IV) |

| Clearance (L/h/kg) | 4.0 ± 0.3 (IV) |

Data from in vivo studies in Sprague-Dawley rats.

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in rat plasma.

1. Sample Preparation:

- To 100 µL of rat plasma, add an internal standard (e.g., tryptoline).

- Perform a single-step liquid-liquid extraction using chloroform.

- Vortex and centrifuge the sample.

- Evaporate the organic layer to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.[8]

2. Chromatographic Conditions:

- Column: Acquity UPLC™ BEH C18 (1.7 μm, 2.1 mm × 50 mm).

- Mobile Phase: Isocratic elution with 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (10:90, v/v).

- Flow Rate: 0.2 mL/min.

- Injection Volume: 5 µL.[8]

3. Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Mode: Multiple Reaction Monitoring (MRM).

- Transitions:

- This compound: m/z 415 > 190.

- Internal Standard (Tryptoline): m/z 173 > 144.[8]

In Vitro Metabolism in Human Liver Microsomes

This assay assesses the metabolic stability of mitragynine and its conversion to this compound.

1. Incubation Mixture Preparation:

- Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).[9]

- Pre-incubate the mixture at 37°C.

2. Reaction Initiation and Termination:

- Initiate the reaction by adding mitragynine (final concentration, e.g., 1 µM).

- Incubate at 37°C with shaking.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

3. Analysis:

- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant by LC-MS/MS to quantify the remaining mitragynine and the formation of this compound.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the activation of G-proteins following receptor stimulation.

1. Membrane Preparation:

- Use cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 cells).

2. Assay Protocol:

- Incubate the membranes with varying concentrations of the test compound (e.g., this compound), GDP, and [³⁵S]GTPγS in an assay buffer.

- Incubate at 30°C for 60 minutes.

- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

- Measure the radioactivity retained on the filters using a scintillation counter.[11]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated μ-opioid receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

1. Cell Culture:

- Use a cell line co-expressing the μ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme acceptor (EA) fragment.[12]

2. Assay Procedure:

- Plate the cells in a microplate.

- Add varying concentrations of the test compound.

- Incubate for 60-90 minutes at 37°C.

- Add the detection reagents containing the substrate for the complemented enzyme.

- Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[13]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Comparison of Mitragynine and this compound: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oyc.co.jp [oyc.co.jp]

- 9. mercell.com [mercell.com]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CH [thermofisher.com]